Suc-Ala-Ala-Pro-Trp-pNA

Description

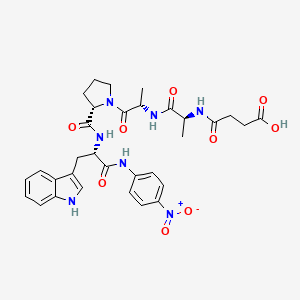

Structure

2D Structure

Properties

Molecular Formula |

C32H37N7O9 |

|---|---|

Molecular Weight |

663.7 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1 |

InChI Key |

MQGGZLCZOZZLTR-KBFVSZBXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Suc-Ala-Ala-Pro-Trp-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for the chromogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, drug discovery, and diagnostics.

Introduction

This compound is a synthetic oligopeptide that serves as a highly specific substrate for certain proteolytic enzymes. Its utility in biochemical assays lies in its ability to produce a quantifiable colorimetric signal upon enzymatic cleavage. This guide will explore the core mechanism of this process, present relevant kinetic data, and provide detailed experimental protocols for its use.

Mechanism of Action: Enzymatic Hydrolysis

The fundamental mechanism of action of this compound involves its recognition and cleavage by specific proteases, most notably chymotrypsin and other chymotrypsin-like serine proteases. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tryptophan, phenylalanine, and tyrosine.

The peptide sequence, Ala-Ala-Pro-Trp, mimics a natural substrate recognition site for these enzymes. Upon binding of the substrate to the enzyme's active site, a nucleophilic attack by a serine residue in the enzyme's catalytic triad on the carbonyl carbon of the tryptophan residue is initiated. This leads to the hydrolysis of the amide bond between the tryptophan and the p-nitroaniline (pNA) moiety.

The cleavage of this bond releases p-nitroaniline, a chromophore that is yellow in solution and exhibits a strong absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH. This colorimetric signal provides a simple and sensitive method for measuring the kinetic parameters of the enzyme.

Quantitative Data: Enzyme Kinetics

The interaction between this compound and various proteases can be characterized by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The following table summarizes the available kinetic data for the hydrolysis of this compound by different enzymes.

| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Elastase | 0.8 | 2.6 x 10⁻⁵ | 3.25 x 10⁻² | [1] |

| Trypsin | 1.1 | Not Reported | Not Reported | [1] |

| Chymotrypsin | 0.5 | Not Reported | Not Reported | [1] |

Note: The kinetic data presented is based on information from a commercial supplier and may vary depending on the specific assay conditions.

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay using this compound. This protocol can be adapted for other suitable proteases and for use in a 96-well plate format for high-throughput screening.

4.1. Materials

-

This compound substrate

-

Chymotrypsin (or other protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

4.2. Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Immediately before use, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL to µg/mL range.

-

Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations. It is recommended to perform a substrate concentration curve to determine the Km value.

4.3. Assay Procedure

-

Set up the microplate reader or spectrophotometer to measure absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C).

-

Add a defined volume of Assay Buffer to each well or cuvette.

-

Add the desired volume of the Working Substrate Solution to each well.

-

Initiate the reaction by adding a small volume of the diluted Enzyme Solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

4.4. Data Analysis

-

Plot the absorbance at 405 nm versus time.

-

The initial reaction velocity (V₀) is the initial linear slope of this curve.

-

Convert the change in absorbance per minute (ΔA/min) to the concentration of p-nitroaniline produced per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

Conclusion

This compound is a valuable tool for the study of chymotrypsin and other related proteases. Its mechanism of action, based on the enzymatic release of the chromophore p-nitroaniline, allows for a straightforward and sensitive determination of enzyme activity. The kinetic parameters and experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this substrate into their studies of enzyme kinetics, inhibitor screening, and drug discovery.

References

Suc-Ala-Ala-Pro-Trp-pNA properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) is a synthetic chromogenic peptide substrate primarily utilized in biochemical assays to measure the activity of various proteases. Its specific amino acid sequence makes it a target for enzymes such as chymotrypsin, elastase, and trypsin. The enzymatic cleavage of the peptide bond C-terminal to the tryptophan residue releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This document provides a comprehensive overview of the properties, structure, and applications of this compound.

Core Properties and Structure

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Chemical Structure

The structure of this compound consists of a four-amino-acid peptide chain (Alanine-Alanine-Proline-Tryptophan) that is N-terminally blocked by a succinyl group and C-terminally linked to a p-nitroaniline moiety. The succinyl group enhances solubility, while the p-nitroaniline group serves as the chromogenic reporter upon cleavage.

Sequence: this compound

Physicochemical Properties

A compilation of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₇N₇O₉ | [1] |

| Molecular Weight | 663.69 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from similar peptides |

| Storage Conditions | Store at -20°C to -15°C, keep container well closed | [1] |

| Solubility | Typically soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | Inferred from similar peptides |

Biological Activity and Applications

This compound is a versatile substrate for several serine proteases. Its primary application is in the in vitro characterization of enzyme kinetics and the screening of protease inhibitors.

Enzyme Specificity and Kinetics

This peptide is recognized and cleaved by proteases that exhibit a preference for bulky hydrophobic residues, such as tryptophan, at the P1 position of the substrate. The known kinetic parameters for its interaction with various enzymes are detailed in Table 2.

| Enzyme | Michaelis Constant (Kₘ) | Catalytic Rate Constant (kcat) | Reference |

| Elastase | 0.8 mM | 2.6 x 10 M/s | [1] |

| Chymotrypsin | 0.5 mM | Not specified | [1] |

| Trypsin | 1.1 mM | Not specified | [1] |

Experimental Protocols

The following section outlines a representative protocol for conducting a chymotrypsin activity assay using this compound. This protocol is adapted from established methods for similar p-nitroanilide substrates.

Materials

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris buffer (e.g., 50 mM, pH 8.0)

-

Calcium chloride (CaCl₂)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris buffer containing 20 mM CaCl₂ and adjust the pH to 8.0. The calcium ions help to stabilize the chymotrypsin.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. This stock solution should be stored at -20°C and protected from light.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.

Assay Procedure

-

Reaction Setup: In a microplate well or a cuvette, add the assay buffer.

-

Substrate Addition: Add the this compound stock solution to the assay buffer to achieve the desired final concentration (e.g., 0.1 - 1.0 mM).

-

Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Add the chymotrypsin solution to the reaction mixture to initiate the enzymatic reaction.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:

Activity (mol/min) = (ΔA/min) / (ε * l)

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroaniline (a commonly used value is 8,800 M⁻¹cm⁻¹ at 410 nm, though this can be buffer-dependent).[2]

-

l is the path length of the cuvette or the light path in the microplate well (in cm).

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic cleavage of this compound by chymotrypsin.

Experimental Workflow

The logical flow of the chymotrypsin assay protocol is depicted in the diagram below.

References

An In-depth Technical Guide to the Chromogenic Substrate Suc-Ala-Ala-Pro-Trp-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). It details the substrate's core properties, mechanism of action, and its applications in the study of various proteases. This document includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate its use in research and drug development.

Introduction

This compound is a synthetic oligopeptide substrate widely utilized for the in vitro assay of several serine proteases. Its specificity is primarily directed towards chymotrypsin-like enzymes, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues, such as tryptophan. The substrate's design incorporates a p-nitroanilide (pNA) group at the C-terminus of the peptide chain. Enzymatic cleavage of the amide bond between the tryptophan residue and the pNA moiety releases the chromogenic p-nitroaniline. The subsequent increase in absorbance, directly proportional to the enzymatic activity, can be monitored spectrophotometrically, providing a simple and sensitive method for quantifying enzyme kinetics.

Core Properties

| Property | Value |

| Chemical Formula | C₃₂H₃₇N₇O₉ |

| Molecular Weight | 663.69 g/mol [1] |

| Appearance | Lyophilized powder |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Storage | Store at -20°C, desiccated and protected from light |

Mechanism of Action

The fundamental principle behind the use of this compound lies in its ability to act as a specific substrate for certain proteolytic enzymes. The enzymatic reaction involves the hydrolysis of the peptide bond between the tryptophan residue and the p-nitroanilide group. This cleavage releases p-nitroaniline (pNA), a yellow-colored compound that exhibits a strong absorbance at a specific wavelength.

The rate of pNA release, and therefore the rate of the enzymatic reaction, can be continuously monitored by measuring the increase in absorbance at or near 405 nm. This direct relationship allows for the precise determination of enzyme activity and the investigation of enzyme kinetics.

Quantitative Enzyme Kinetics

This compound is a substrate for several key serine proteases. The following table summarizes the available kinetic parameters for its interaction with these enzymes.

| Enzyme | EC Number | Source | Kₘ (mM) | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

| Elastase | 3.4.21.36 | Pancreatic | 0.8[1] | 2.6 x 10 M/s | Not Reported | 3.25 x 10⁴ |

| Trypsin | 3.4.21.4 | Pancreatic | 1.1[1] | Not Reported | Not Reported | Not Reported |

| Chymotrypsin | 3.4.21.1 | Pancreatic | 0.5[1] | Not Reported | Not Reported | Not Reported |

Detailed Experimental Protocol: Enzyme Assay

This protocol provides a generalized procedure for determining the activity of a protease using this compound. It is essential to optimize the conditions (e.g., pH, temperature, enzyme, and substrate concentrations) for each specific enzyme.

5.1. Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solution

-

Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest

-

Purified enzyme solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

5.2. Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in a minimal volume of DMSO or DMF. For example, to prepare a 10 mM stock solution, dissolve 6.64 mg of the substrate in 1 mL of DMSO. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. The final concentration should ideally be around the Kₘ value of the enzyme for the substrate.

-

Enzyme Dilution: Prepare a series of enzyme dilutions in the assay buffer to determine the optimal concentration that yields a linear rate of substrate hydrolysis over a reasonable time course.

5.3. Assay Procedure

-

Set up the reaction: In a 96-well plate or cuvette, add the assay buffer.

-

Add the enzyme: Add the diluted enzyme solution to the wells/cuvettes.

-

Pre-incubate: Incubate the plate/cuvettes at the optimal temperature for the enzyme for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add the working substrate solution to each well/cuvette to start the reaction.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).

-

Controls: Include appropriate controls, such as a blank reaction without the enzyme to account for any non-enzymatic substrate hydrolysis, and a control without the substrate to measure any background absorbance from the enzyme solution.

5.4. Data Analysis

-

Plot the absorbance values against time for each reaction.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/Δt).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of p-nitroaniline, and l is the path length of the cuvette or the well.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound, such as elastase, trypsin, and chymotrypsin, are involved in a multitude of physiological and pathological processes. Understanding their roles in signaling pathways is crucial for drug development.

References

Understanding p-Nitroanilide (pNA) Release in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of p-nitroanilide (pNA) release assays, a cornerstone technique in enzyme kinetics and drug discovery. This guide will delve into the core concepts, provide detailed experimental protocols, and offer troubleshooting guidance for researchers utilizing this robust method.

The Core Principle: Chromogenic Substrate Cleavage

The p-nitroanilide (pNA) release assay is a widely used colorimetric method to determine and quantify the activity of various enzymes, particularly proteases and peptidases. The fundamental principle lies in the use of a synthetic substrate, where a peptide or an amino acid is covalently linked to a pNA molecule. This conjugate is colorless.

When the enzyme of interest cleaves the amide bond between the peptide/amino acid and the pNA, the free pNA molecule is released. In aqueous solution, particularly at neutral to alkaline pH, p-nitroaniline exhibits a distinct yellow color, which can be quantified spectrophotometrically. The intensity of the yellow color is directly proportional to the amount of pNA released, and thus, to the enzymatic activity. The absorbance of the liberated pNA is typically measured at or near its absorbance maximum, which is around 405 nm.

Enzymes Assayed with pNA Substrates

A broad range of hydrolytic enzymes can be assayed using specifically designed pNA substrates. The specificity of the assay is conferred by the peptide or amino acid sequence linked to the pNA, which is recognized by the active site of the target enzyme. Key enzyme classes that utilize pNA substrates include:

-

Serine Proteases: This large family of enzymes, characterized by a serine residue in their active site, includes digestive enzymes and factors of the blood coagulation cascade.

-

Trypsin: Cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. A common substrate is Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).

-

Chymotrypsin: Preferentially cleaves at the carboxyl side of tyrosine, tryptophan, and phenylalanine. N-Succinyl-L-phenylalanine p-nitroanilide is a suitable substrate.

-

Elastase: Degrades elastin and other proteins. A typical substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide.

-

-

Caspases: A family of cysteine-aspartic proteases that play essential roles in apoptosis (programmed cell death) and inflammation. The substrates for caspases are typically tetrapeptides with an aspartic acid residue at the P1 position.

-

Caspase-1: Substrate Ac-WEHD-pNA.

-

Caspase-3/7: Substrate Ac-DEVD-pNA.[1]

-

Caspase-8: Substrate Ac-IETD-pNA.

-

Caspase-9: Substrate Ac-LEHD-pNA.

-

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides.[2] A variety of aminoacyl-pNA substrates are available, such as L-Leucine-p-nitroanilide for leucine aminopeptidase.[2]

Experimental Protocols

Accurate and reproducible results in pNA assays hinge on meticulous experimental design and execution. Below are detailed protocols for a generic pNA-based enzyme assay, a pNA standard curve generation, and a specific example for a caspase-3 assay.

General Protocol for a pNA-Based Enzyme Assay

This protocol provides a framework that can be adapted for various enzymes.

Materials:

-

Enzyme solution (purified or in cell lysate)

-

pNA substrate specific to the enzyme of interest

-

Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the enzyme)

-

Stop solution (e.g., 30% acetic acid, optional, for endpoint assays)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to the optimal temperature for the enzyme (e.g., 25°C or 37°C).

-

Prepare a stock solution of the pNA substrate. Due to limited aqueous solubility, substrates are often dissolved in an organic solvent like DMSO to create a concentrated stock (e.g., 10-20 mM).[3]

-

Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution

-

-

Include appropriate controls:

-

Blank (no enzyme): Contains assay buffer and substrate to measure the rate of non-enzymatic substrate hydrolysis.

-

Negative Control (no substrate): Contains assay buffer and enzyme to account for any background absorbance from the enzyme preparation.

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the pNA substrate to each well.

-

Mix gently by pipetting or using a plate shaker.

-

Incubate the plate at the optimal temperature for the enzyme.

-

-

Data Acquisition:

-

Kinetic Assay (recommended): Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

-

Endpoint Assay: After a fixed incubation time, stop the reaction by adding a stop solution. Measure the final absorbance at 405 nm. This method is simpler but provides less kinetic information.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

For kinetic assays, plot absorbance vs. time and determine the initial velocity (V₀) from the slope of the linear phase.

-

Convert the change in absorbance per unit time (ΔA/min) to the concentration of pNA released per unit time using a pNA standard curve.

-

Protocol for Generating a p-Nitroaniline Standard Curve

A standard curve is essential for converting absorbance values to the molar amount of pNA produced.

Materials:

-

p-Nitroaniline (pNA) powder

-

Assay buffer (the same as used in the enzyme assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a pNA Stock Solution:

-

Accurately weigh pNA powder and dissolve it in the assay buffer to a known concentration (e.g., 1 mM). Gentle heating or sonication may be required to fully dissolve the pNA.[2]

-

-

Prepare Serial Dilutions:

-

Perform a series of dilutions of the pNA stock solution in the assay buffer to create a range of known concentrations (e.g., 0, 10, 20, 50, 100, 150, 200 µM).

-

-

Measure Absorbance:

-

Add a fixed volume of each pNA dilution to the wells of a 96-well plate.

-

Measure the absorbance at 405 nm.

-

-

Plot the Standard Curve:

-

Plot the absorbance values against the corresponding pNA concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (extinction coefficient), and 'c' is the y-intercept. This equation will be used to calculate the amount of pNA released in the enzyme assays.

-

Specific Protocol: Caspase-3 Activity Assay

Materials:

-

Cell lysate containing activated caspase-3

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Ac-DEVD-pNA substrate (stock solution in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from apoptotic and control cells.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50-100 µg of protein lysate per well.

-

Add caspase assay buffer to bring the volume to 90 µL.

-

Initiate the reaction by adding 10 µL of 2 mM Ac-DEVD-pNA (final concentration 200 µM).

-

Incubate at 37°C and measure the absorbance at 405 nm every 5-10 minutes for 1-2 hours.

-

Calculate the caspase activity as the rate of pNA release, normalized to the amount of protein in the lysate.

Data Presentation

Quantitative data from pNA assays should be presented clearly and concisely. Tables are an effective way to summarize key parameters.

Table 1: Example p-Nitroaniline Standard Curve Data

| pNA Concentration (µM) | Absorbance at 405 nm (Mean ± SD) |

| 0 | 0.052 ± 0.003 |

| 10 | 0.141 ± 0.005 |

| 20 | 0.230 ± 0.007 |

| 50 | 0.505 ± 0.012 |

| 100 | 0.960 ± 0.021 |

| 150 | 1.415 ± 0.035 |

| 200 | 1.870 ± 0.042 |

Table 2: Kinetic Parameters of Various Enzymes with pNA Substrates

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

| Trypsin | BAPNA | 200 | 15.2 | 8.5 |

| Chymotrypsin | N-Succinyl-L-phenylalanine-pNA | 50 | 25.8 | 14.3 |

| Caspase-3 | Ac-DEVD-pNA | 15 | 5.6 | 3.1 |

Table 3: Troubleshooting Common Issues in pNA Assays

| Issue | Potential Cause | Recommended Solution |

| High Background Signal | Spontaneous hydrolysis of the pNA substrate. | Prepare substrate solutions fresh. Run a "no enzyme" blank and subtract its rate from the sample rates. Store substrate stock solutions at -20°C or -80°C.[3] |

| Contamination of reagents. | Use high-purity water and reagents. Filter-sterilize buffers. | |

| Low Signal/No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control. |

| Suboptimal assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature for the specific enzyme. | |

| Presence of inhibitors in the sample. | Dilute the sample or use a purification step to remove inhibitors. | |

| Precipitation in Wells | Poor substrate solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is compatible with the enzyme and does not exceed a few percent of the total reaction volume.[3] |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability. | Add stabilizing agents (e.g., glycerol, BSA) to the assay buffer. | |

| Product inhibition. | Measure the initial reaction rate where the product concentration is low. | |

| Interference from Sample | Colored or turbid samples. | Include a sample blank (sample without substrate) to correct for background absorbance. |

| Leaching of chemicals from plastic tubes. | Use high-quality microcentrifuge tubes. Be mindful that heating or sonication can increase leaching.[4] |

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex biological processes and experimental procedures.

Caption: General mechanism of pNA release by enzymatic cleavage.

Caption: Standard workflow for a pNA-based enzyme assay.

Caption: Simplified signaling pathway for caspase activation in apoptosis.

References

Unlocking Proteolytic Activity: A Technical Guide to Suc-Ala-Ala-Pro-Trp-pNA for Novel Protease Discovery

For Immediate Release

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the application of the chromogenic substrate, Succinyl-Alanine-Alanine-Proline-Tryptophan-para-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA), in the discovery and characterization of novel proteases. This document outlines the core principles of its mechanism, detailed experimental protocols, and its integration into high-throughput screening workflows.

Introduction: The Role of Chromogenic Substrates in Protease Research

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. The discovery and characterization of novel proteases and their inhibitors are paramount for advancing our understanding of disease and developing new drugs. Chromogenic substrates, such as this compound, are invaluable tools in this endeavor. They are synthetic peptides that, when cleaved by a protease, release a chromophore—in this case, para-nitroaniline (pNA)—which produces a quantifiable color change. This allows for a straightforward and sensitive method to measure protease activity.

This compound is a specific peptide sequence designed to mimic the natural cleavage sites of certain proteases. The succinyl group at the N-terminus enhances solubility and prevents unwanted degradation by aminopeptidases. The peptide sequence -Ala-Ala-Pro-Trp- is recognized and cleaved by proteases with chymotrypsin-like or elastase-like specificity.

Mechanism of Action

The fundamental principle behind the use of this compound lies in its enzymatic hydrolysis. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond between the tryptophan (Trp) residue and the pNA group by a cognate protease, the yellow-colored p-nitroaniline is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the absorbance at approximately 405-410 nm, is directly proportional to the enzymatic activity.

Caption: Enzymatic cleavage of this compound releases a chromogenic product.

Quantitative Data: Substrate Specificity and Kinetic Parameters

This compound is a known substrate for several well-characterized proteases. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Elastase | 0.8 | 2.6 x 10-2 | 32.5 |

| Trypsin | 1.1 | Not Reported | Not Reported |

| Chymotrypsin | 0.5 | Not Reported | Not Reported |

| Table 1: Kinetic parameters of various proteases with this compound. Data sourced from publicly available information.[1] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization of buffer conditions, pH, and substrate concentration may be necessary for novel proteases.

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the protease of interest in an appropriate buffer. The final concentration will depend on the enzyme's activity.

Standard Protease Activity Assay

This protocol is suitable for characterizing a purified protease or a complex mixture with suspected proteolytic activity.

-

Prepare the reaction mixture: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of the enzyme sample (or control buffer)

-

Bring the total volume to 180 µL with Assay Buffer.

-

-

Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add 20 µL of a 1 mM working solution of this compound (diluted from the stock solution in Assay Buffer) to each well. The final substrate concentration will be 100 µM.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader at 37°C. Take readings every 1-2 minutes for a total of 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve. The molar extinction coefficient for pNA at pH 8.0 and 405 nm is approximately 10,500 M-1cm-1.

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Assay Using Suc-Ala-Ala-Pro-Trp-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds at the C-terminus of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its activity is fundamental in various physiological processes, and its dysregulation is implicated in several diseases. Therefore, the accurate measurement of chymotrypsin activity is vital for basic research and drug development. This document provides a detailed protocol for the determination of chymotrypsin activity using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). This substrate is specifically designed for high sensitivity and specificity towards chymotrypsin-like proteases.

The assay principle is based on the enzymatic hydrolysis of the peptide substrate by chymotrypsin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically by the increase in absorbance at 405-410 nm, is directly proportional to the chymotrypsin activity.

Enzymatic Reaction Signaling Pathway

The enzymatic reaction of chymotrypsin with this compound follows a "ping-pong" mechanism, a hallmark of serine proteases. This involves a two-step process of acylation and deacylation.

References

Preparation of Suc-Ala-Ala-Pro-Trp-pNA Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and use of a stock solution of the chromogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). This substrate is a valuable tool for the enzymatic assay of various proteases, including elastase, trypsin, and chymotrypsin.

Physicochemical and Kinetic Data

The following table summarizes the key physicochemical properties of this compound and its kinetic parameters with various enzymes.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₇N₇O₉ | [1] |

| Molecular Weight | 663.69 g/mol | [1] |

| Enzyme | Kinetic Parameters | |

| Elastase | Kₘ = 0.8 mM, kcat = 2.6 x 10⁻³ M/s | [1] |

| Trypsin | Kₘ = 1.1 mM | [1] |

| Chymotrypsin | Kₘ = 0.5 mM | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

Preparation of Stock Solution (10 mM)

-

Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.64 mg of the substrate.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed substrate to achieve a final concentration of 10 mM.

-

Mixing: Vortex the solution until the substrate is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] The powder form should be stored at -20°C.[2]

General Enzymatic Assay Protocol

This protocol provides a general guideline for using the this compound stock solution in a typical protease assay. The final concentrations of substrate and enzyme, as well as the buffer composition, may need to be optimized for your specific experimental conditions.

-

Prepare Working Substrate Solution: Dilute the 10 mM stock solution of this compound in the desired assay buffer to the final working concentration. The final concentration should be determined based on the Kₘ value for the enzyme of interest.

-

Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer.

-

Assay Initiation: In a suitable reaction vessel (e.g., a cuvette or a microplate well), add the working substrate solution. Initiate the enzymatic reaction by adding the enzyme solution. The final volume of the reaction mixture will depend on the format of the assay.

-

Measurement: Immediately measure the change in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader. The rate of increase in absorbance is proportional to the rate of p-nitroaniline (pNA) release and thus to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Experimental Workflow

Caption: Workflow for the preparation and use of this compound.

Proteolytic Cleavage of this compound

Caption: Enzymatic cleavage of the chromogenic substrate.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Suc-Ala-Ala-Pro-Trp-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) in high-throughput screening (HTS) assays. This substrate is particularly useful for identifying and characterizing inhibitors of serine proteases, such as chymotrypsin, elastase, and trypsin. The enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide backbone by these proteases results in the release of a yellow chromophore, which can be quantified spectrophotometrically. This colorimetric assay is robust, easily adaptable to a high-throughput format, and provides a reliable method for screening large compound libraries for potential drug candidates.

Principle of the Assay

The core of the assay is the enzymatic hydrolysis of the this compound substrate. In the presence of a target protease, the peptide bond C-terminal to the tryptophan residue is cleaved, releasing p-nitroaniline. Free pNA has a strong absorbance at 405-410 nm, while the intact substrate does not. The rate of the increase in absorbance is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of pNA release is reduced, allowing for the quantification of inhibitor potency.

Target Enzymes and Their Significance

This compound is a substrate for several key serine proteases:

-

Chymotrypsin: A digestive enzyme produced in the pancreas that plays a crucial role in protein digestion.[1] Inhibitors of chymotrypsin are investigated for various therapeutic applications, including pancreatitis and inflammation.

-

Elastase: A protease found in neutrophils that can break down elastin, a key component of connective tissue. Unregulated elastase activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

-

Trypsin: Another pancreatic digestive enzyme that activates other proenzymes and is involved in protein digestion.[1] Trypsin inhibitors are of interest for treating pancreatitis and other inflammatory conditions.

Data Presentation

Table 1: Kinetic Parameters of this compound with Target Enzymes

| Enzyme | Michaelis Constant (Km) |

| Chymotrypsin | 0.5 mM[2] |

| Elastase | 0.8 mM[2] |

| Trypsin | 1.1 mM[2] |

Table 2: Example IC50 Values of Known Chymotrypsin Inhibitors

Note: The following data is illustrative and may not have been generated using the specific this compound substrate. It is provided as a reference for expected inhibitor potencies.

| Inhibitor | IC50 (µM) |

| Chymostatin | 0.0004 |

| Aprotinin | Varies with conditions |

| Soybean Trypsin Inhibitor (Kunitz) | Varies with conditions |

Experimental Protocols

Preparation of Reagents

1. Assay Buffer:

-

50 mM Tris-HCl, pH 8.0

-

100 mM NaCl

-

10 mM CaCl2

-

0.01% (v/v) Triton X-100 or Tween-20 (to prevent compound aggregation)

2. Enzyme Stock Solution:

-

Prepare a stock solution of the target enzyme (e.g., bovine pancreatic α-chymotrypsin) in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -80°C. The optimal working concentration should be determined empirically but is typically in the low nanomolar range.

3. Substrate Stock Solution:

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

4. Positive Control Inhibitor Stock Solution:

-

Prepare a stock solution of a known inhibitor (e.g., chymostatin) in DMSO. The concentration should be at least 100-fold higher than the expected IC50.

High-Throughput Screening (HTS) Protocol for Chymotrypsin Inhibitors (96-well plate format)

-

Compound Plating:

-

Dispense 1 µL of test compounds and controls (DMSO for negative control, positive control inhibitor) into the wells of a 96-well clear, flat-bottom plate.

-

-

Enzyme Addition:

-

Dilute the chymotrypsin stock solution in assay buffer to the desired working concentration.

-

Add 50 µL of the diluted enzyme solution to each well.

-

Mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Kinetic Reading:

-

Dilute the this compound stock solution in assay buffer to a final concentration equal to or below the Km (e.g., 0.5 mM).

-

Add 50 µL of the diluted substrate solution to each well to initiate the reaction. The final volume in each well will be 101 µL.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the initial reaction velocity (Vo) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

-

Determine Percent Inhibition:

-

Calculate the percent inhibition for each test compound concentration using the following formula:

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

-

Calculation:

where:

-

σpos and μpos are the standard deviation and mean of the positive control (e.g., maximum inhibition).

-

σneg and μneg are the standard deviation and mean of the negative control (e.g., no inhibition, DMSO).

-

-

Interpretation:

-

Z' > 0.5: Excellent assay

-

0 < Z' < 0.5: Marginal assay

-

Z' < 0: Unacceptable assay

-

Visualizations

References

Measuring Inhibitor Potency Using the Chromogenic Substrate Suc-Ala-Ala-Pro-Trp-pNA

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Suc-Ala-Ala-Pro-Trp-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide) is a valuable tool for the kinetic analysis of proteases, particularly chymotrypsin, and for the screening of their inhibitors. This chromogenic substrate is specifically cleaved by chymotrypsin and other related serine proteases at the carboxyl side of the tryptophan residue. This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzymatic activity, providing a simple and continuous assay to determine enzyme kinetics and the potency of inhibitors.

The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, to produce a colored product, p-nitroaniline. The absorbance of p-nitroaniline is measured over time at a wavelength of 405-410 nm. In the presence of an inhibitor, the rate of this reaction will decrease, and the extent of this decrease can be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the hydrolysis of this compound by bovine pancreatic α-chymotrypsin. These values are essential for designing and interpreting inhibitor potency assays.

| Parameter | Value | Enzyme |

| Michaelis Constant (Km) | 0.5 mM[1] | Bovine Pancreatic α-Chymotrypsin |

| Catalytic Rate Constant (kcat) | Data not available in the searched literature | Bovine Pancreatic α-Chymotrypsin |

Inhibitor Potency Data (Illustrative)

The following table provides illustrative IC50 values for known chymotrypsin inhibitors.

| Inhibitor | IC50 (µM) | Target Enzyme |

| Chymostatin | 0.008 | α-Chymotrypsin |

| Soybean Trypsin Inhibitor (Kunitz) | 0.1 | α-Chymotrypsin |

| Aprotinin | 0.9 | α-Chymotrypsin |

Experimental Protocols

Materials and Reagents

-

Enzyme: Bovine Pancreatic α-Chymotrypsin (e.g., Sigma-Aldrich C4129)

-

Substrate: this compound

-

Inhibitors: Test compounds of interest

-

Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Microplate Reader: Capable of measuring absorbance at 405 nm

-

96-well microplates: Clear, flat-bottom

Preparation of Reagents

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The final concentration in the assay will typically be in the nanomolar range. The exact concentration should be optimized for the specific assay conditions to ensure a linear reaction rate for the desired time course.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Inhibitor Stock Solutions: Dissolve inhibitor compounds in DMSO to a desired stock concentration (e.g., 10 mM). Prepare a serial dilution of each inhibitor in DMSO.

Protocol 1: Determination of Enzyme Kinetics (Km and Vmax)

This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of this compound by chymotrypsin.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range would be 0.1 to 5 times the expected Km (e.g., 0.05 mM to 2.5 mM).

-

Set up the Reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Substrate solution at various concentrations

-

Enzyme solution (to a final concentration of e.g., 10 nM) The final reaction volume is typically 200 µL.

-

-

Initiate and Measure: Initiate the reaction by adding the enzyme solution. Immediately place the plate in a microplate reader pre-set to 37°C.

-

Data Acquisition: Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is typically expressed as µmol of pNA produced per minute. This requires the molar extinction coefficient of p-nitroaniline (ε = 8800 M-1cm-1 at pH 7.5 and 410 nm).

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

-

Protocol 2: Determination of Inhibitor Potency (IC50)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range might be from 1 nM to 100 µM.

-

Set up the Reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution at various concentrations

-

Enzyme solution (final concentration e.g., 10 nM)

-

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

-

Initiate and Measure: Initiate the reaction by adding the substrate solution (this compound) at a final concentration equal to its Km (0.5 mM).

-

Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes in a microplate reader at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percent inhibition is calculated as: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

Visualizations

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Caption: Experimental workflow for determining inhibitor IC50.

Caption: Competitive inhibition of chymotrypsin.

References

Application Notes and Protocols for the Use of Suc-Ala-Ala-Pro-Trp-pNA in Peptidyl Prolyl cis-trans Isomerase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidyl prolyl cis-trans isomerases (PPIases) are a ubiquitous class of enzymes that catalyze the isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational changes. This catalytic activity plays a crucial role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and immune response. Consequently, PPIases have emerged as significant targets for drug development in various therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

The chromogenic substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA), serves as a valuable tool for the in vitro characterization of PPIase activity. This document provides detailed application notes and experimental protocols for the use of this substrate in a chymotrypsin-coupled spectrophotometric assay, a standard method for measuring the activity of PPIase families including cyclophilins and FK506-binding proteins (FKBPs).[1][2]

Principle of the Assay

The chymotrypsin-coupled PPIase assay is a continuous spectrophotometric method used to determine the rate of cis-to-trans isomerization of the Ala-Pro peptide bond in the substrate. The principle of the assay is based on the stereospecificity of the protease α-chymotrypsin, which selectively cleaves the peptide bond C-terminal to the Tryptophan residue only when the preceding Ala-Pro bond is in the trans conformation.

In an aqueous solution, the this compound substrate exists in an equilibrium of both cis and trans conformers. The PPIase enzyme accelerates the conversion of the cis isomer to the trans isomer. The newly formed trans isomer is then rapidly cleaved by an excess of chymotrypsin, releasing the yellow-colored p-nitroanilide (pNA) molecule. The rate of pNA release is directly proportional to the PPIase activity and can be monitored by measuring the increase in absorbance at 390-405 nm.

Data Presentation

Quantitative Data for Related PPIase Substrates

Table 1: Kinetic Parameters for Cyclophilin A (CypA) with Suc-AAPF-pNA

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Bovine Cyclophilin | 0.98 ± 0.14 | 13200 ± 880 | 1.35 x 107 |

| Recombinant Human Cyclophilin | 0.87 ± 0.084 | 12700 ± 550 | 1.46 x 107 |

| Data from Kofron et al., 1991.[3] |

Table 2: Kinetic Parameters for FK506-Binding Protein (FKBP) with Suc-ALPF-pNA

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| FKBP | 0.520 ± 0.08 | 344 ± 26 | 6.62 x 105 |

| Data from Kofron et al., 1991.[3] |

Table 3: Typical Reagent Concentrations for Chymotrypsin-Coupled PPIase Assay

| Reagent | Stock Concentration | Final Concentration |

| Assay Buffer (HEPES or Tris) | 500 mM, pH 7.8-8.0 | 35-50 mM |

| This compound | 10-50 mM in DMSO | 25-100 µM |

| α-Chymotrypsin | 10-60 mg/mL in 1 mM HCl | 0.05-0.2 mg/mL |

| PPIase Enzyme | Varies (e.g., 1-10 µM) | 1-100 nM |

| Inhibitor (e.g., Cyclosporin A) | 1-10 mM in DMSO | Varies (for IC50 determination) |

Experimental Protocols

Protocol 1: Standard PPIase Activity Assay

This protocol is designed for the kinetic characterization of a purified PPIase enzyme.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

HEPES or Tris buffer

-

α-Chymotrypsin

-

Purified PPIase enzyme

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 390-405 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM HEPES or Tris buffer, pH 7.8-8.0.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. Store at -20°C.

-

Chymotrypsin Stock Solution: Prepare a 10 mg/mL solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.

-

PPIase Enzyme Stock Solution: Prepare a stock solution of the purified PPIase in a suitable buffer (e.g., Assay Buffer with 1 mM DTT). The concentration will depend on the specific activity of the enzyme.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

-

Assay Buffer

-

PPIase enzyme (at desired final concentration, e.g., 10 nM)

-

-

Prepare a negative control well containing Assay Buffer but no PPIase enzyme to measure the uncatalyzed isomerization rate.

-

-

Initiation of the Reaction:

-

To initiate the reaction, add a mixture of the substrate and chymotrypsin to each well. For a final concentration of 50 µM substrate and 0.1 mg/mL chymotrypsin, prepare a reaction mix accordingly.

-

Alternatively, pre-incubate the enzyme and substrate, and then initiate the reaction by adding chymotrypsin.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-heated to the desired temperature (e.g., 25°C).

-

Measure the increase in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (Vo) from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the uncatalyzed reaction (no PPIase) from the rates of the enzyme-catalyzed reactions.

-

To determine Km and kcat, perform the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.

-

Protocol 2: High-Throughput Screening (HTS) for PPIase Inhibitors

This protocol is adapted for screening compound libraries to identify potential PPIase inhibitors.

Materials:

-

All materials from Protocol 1

-

Compound library dissolved in DMSO

-

384-well microplates

-

Automated liquid handling system (recommended)

Procedure:

-

Preparation of Reagents: Prepare reagents as described in Protocol 1, ensuring sufficient volumes for the entire screen.

-

Assay Setup:

-

Using an automated liquid handler, add a small volume (e.g., 1 µL) of each test compound in DMSO to the wells of a 384-well plate.

-

Include positive controls (no inhibitor) and negative controls (a known potent inhibitor, e.g., Cyclosporin A for cyclophilins).

-

Add the PPIase enzyme to all wells except for the background control wells.

-

-

Reaction and Measurement:

-

Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of this compound and chymotrypsin.

-

Measure the absorbance at 390 nm at a single time point (endpoint assay) or kinetically over a short period.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further validation and IC50 determination.

-

Visualizations

Caption: Workflow for the chymotrypsin-coupled PPIase assay.

Caption: Catalytic mechanism of the coupled PPIase assay.

Caption: Role of PPIase in a generic signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suc-Ala-Ala-Pro-Trp-pNA Assays

Welcome to the technical support center for Suc-Ala-Ala-Pro-Trp-pNA assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly high background, encountered during their experiments.

Troubleshooting Guide: High Background

High background in a this compound assay can mask the true signal from enzymatic activity, leading to inaccurate results. The following sections detail potential causes and solutions to mitigate high background.

Substrate-Related Issues

FAQ: My blank wells (containing substrate and buffer but no enzyme) show high absorbance. What could be the cause?

High background in blank wells is often attributable to spontaneous hydrolysis of the this compound substrate or the presence of contaminants.

-

Spontaneous Substrate Hydrolysis: The p-nitroanilide (pNA) group can be hydrolyzed non-enzymatically, especially under suboptimal conditions.

-

Solution:

-

pH: Ensure the assay buffer pH is within the optimal range for the enzyme being studied (typically pH 7.5-8.5 for chymotrypsin-like proteases). Avoid highly alkaline conditions which can accelerate substrate hydrolysis.

-

Temperature: Perform the assay at the recommended temperature. Elevated temperatures can increase the rate of spontaneous hydrolysis.

-

Substrate Age and Storage: Use fresh substrate solutions. Store the this compound stock solution, typically dissolved in an organic solvent like DMSO, at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Lyophilized substrate should be stored desiccated at -20°C.

-

-

-

Contaminated Substrate: The substrate itself may be contaminated with free pNA.

-

Solution:

-

Quality Control: Purchase high-quality substrate from a reputable supplier.

-

Proper Handling: Use clean, dedicated spatulas and tubes when preparing substrate solutions to prevent cross-contamination.

-

-

Buffer and Reagent-Related Issues

FAQ: The background is high across all my wells, including controls. Could my buffer be the problem?

Yes, components of the assay buffer and other reagents can contribute to high background.

-

Contaminating Protease Activity: Buffers, water, or other reagents may be contaminated with proteases.

-

Solution:

-

Use High-Purity Reagents: Prepare all buffers with high-purity, protease-free water and reagents.

-

Autoclave Solutions: Where possible, autoclave buffer solutions to inactivate contaminating proteases. Be mindful that autoclaving can affect the pH of some buffers.

-

Filter Sterilization: For heat-sensitive solutions, use a 0.22 µm filter to remove microbial contamination.

-

-

-

Interfering Substances: Certain compounds can interfere with the assay readout.

-

Solution:

-

Avoid Primary Amines: Buffers containing primary amines, such as Tris, can sometimes react with components in the assay, leading to increased background. If Tris buffer is necessary, ensure the blank corrects for this background absorbance. Consider using alternative buffers like HEPES or PBS.

-

Reducing Agents: High concentrations of reducing agents can interfere with some chromogenic assays. If their presence is unavoidable, ensure they are present in both the sample and blank wells at the same concentration.

-

-

Assay Plate and Equipment Issues

FAQ: I'm observing inconsistent and high background readings across my 96-well plate. What should I check?

Issues with the microplate or the plate reader can lead to erroneous background readings.

-

Plate Contamination: The wells of the microplate may be contaminated.

-

Solution:

-

Use New, Sterile Plates: Always use new, sterile microplates for each experiment.

-

-

-

Plate Reader Settings: Incorrect plate reader settings can result in high or variable readings.

-

Solution:

-

Correct Wavelength: Ensure the plate reader is set to measure absorbance at the correct wavelength for pNA, which is typically between 405 nm and 410 nm.

-

Blanking: Properly blank the plate reader using a well containing all reaction components except the enzyme or substrate, depending on the source of the background being investigated.

-

-

Quantitative Data Summary

The following table provides a general guide to expected absorbance values in a this compound assay. Note that these values can vary depending on the specific experimental conditions.

| Well Type | Components | Expected Absorbance (405-410 nm) | Interpretation of High Reading |

| Blank | Buffer + Substrate | < 0.1 | Indicates spontaneous substrate hydrolysis or contaminated reagents. |

| Negative Control | Buffer + Substrate + Inactivated Enzyme | < 0.1 | High readings suggest incomplete enzyme inactivation or substrate instability. |

| Positive Control | Buffer + Substrate + Active Enzyme | > 0.5 (variable) | Low readings indicate a problem with the enzyme activity or assay conditions. |

| Sample | Buffer + Substrate + Test Sample | Variable | High background in corresponding no-enzyme control wells will obscure results. |

Experimental Protocols

General Protocol for this compound Assay

This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific application.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (consult the enzyme's data sheet). For chymotrypsin, this might be 1 mM HCl. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the enzyme solution to the sample wells. For blank wells, add 10 µL of the enzyme dilution buffer.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Prepare the substrate working solution by diluting the 10 mM stock in the assay buffer to the final desired concentration (e.g., 200 µM).

-

Initiate the reaction by adding 40 µL of the substrate working solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Subtract the rate of the blank from the rate of the samples.

-

Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (Abs = εcl), where ε for pNA at 410 nm and pH 7.5 is approximately 8,800 M⁻¹cm⁻¹.

-

Visualizations

Enzymatic Reaction Workflow

Caption: Experimental workflow for the this compound assay.

Chymotrypsin Cleavage of this compound

Caption: Simplified schematic of chymotrypsin-mediated cleavage of the substrate.

Troubleshooting Logic for High Background

Caption: Decision tree for troubleshooting high background in the assay.

Optimizing substrate concentration for Suc-Ala-Ala-Pro-Trp-pNA experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing substrate concentration in experiments utilizing Suc-Ala-Ala-Pro-Trp-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chromogenic peptide substrate used to assay the activity of certain proteases, most notably elastase and chymotrypsin.[1] The substrate consists of a short peptide sequence (Ala-Ala-Pro-Trp) that is recognized and cleaved by the enzyme. This peptide is linked to a p-nitroaniline (pNA) molecule. When the enzyme cleaves the peptide bond, it releases the yellow p-nitroaniline molecule.[2][3] The rate of pNA release can be measured spectrophotometrically by monitoring the increase in absorbance at 405-410 nm, which is directly proportional to the enzyme's activity.[2][3][4]

Q2: What is the optimal concentration of this compound to use in my experiment?

The optimal substrate concentration is dependent on the specific enzyme and experimental conditions. It is crucial to determine the Michaelis constant (K_m) for your enzyme with this substrate. The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[5][6][7] For routine enzyme activity assays, a substrate concentration of 10-20 times the K_m value is often used to ensure the enzyme is saturated with the substrate and the reaction rate is limited only by the enzyme concentration.[5][8]

Q3: How do I prepare and store the this compound substrate?

-

Preparation: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution is then diluted to the desired working concentration in the assay buffer.

-

Storage: The powdered substrate should be stored at -15°C or below in a desiccated environment.[1] Stock solutions in DMSO can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. It's recommended to protect the solution from light.

Experimental Protocols

Determining the Optimal Substrate Concentration (K_m and V_max)

This protocol outlines the steps to determine the kinetic parameters K_m and V_max for your enzyme with this compound.

Materials:

-

This compound

-

Enzyme of interest (e.g., chymotrypsin, elastase)

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)

-

DMSO or DMF for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates (clear, flat-bottom)

Procedure:

-

Prepare a Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a Series of Substrate Dilutions: Prepare a range of substrate concentrations in the assay buffer. A typical range might be from 0.05 mM to 2 mM.

-

Prepare the Enzyme Solution: Dilute the enzyme in the assay buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes. The optimal enzyme concentration may need to be determined in a preliminary experiment.

-

Set up the Assay Plate:

-

Add a constant volume of the enzyme solution to each well.

-

Include a "no-enzyme" control for each substrate concentration to measure the rate of non-enzymatic substrate hydrolysis.

-

Include a "no-substrate" control to measure any background absorbance from the enzyme solution.

-

-

Initiate the Reaction: Add the different concentrations of the substrate solution to the wells containing the enzyme to start the reaction.

-

Measure Absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-20 minutes).

-

Calculate Initial Reaction Velocities (v_0): For each substrate concentration, plot absorbance versus time. The initial velocity (v_0) is the slope of the linear portion of this curve.

-

Determine K_m and V_max: Plot the initial velocities (v_0) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values. Alternatively, a linear plot such as the Lineweaver-Burk plot (1/v_0 vs. 1/[S]) can be used.[8]

Quantitative Data

The Michaelis constant (K_m) is a key parameter for understanding the affinity of an enzyme for its substrate. A lower K_m value indicates a higher affinity.

| Enzyme | Substrate | K_m Value |

| Chymotrypsin | This compound | 0.5 mM[1] |

| Elastase | This compound | 0.8 mM[1] |

| Trypsin | This compound | 1.1 mM[1] |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 µM[4] |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM[4] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Very Low Signal | 1. Inactive enzyme. | 1a. Use a fresh enzyme preparation. 1b. Ensure proper storage and handling of the enzyme. |

| 2. Incorrect buffer pH or ionic strength. | 2. Verify that the assay buffer pH and ionic strength are optimal for the enzyme's activity. | |

| 3. Substrate solution not prepared correctly. | 3a. Ensure the substrate is fully dissolved in the stock solution. 3b. Prepare fresh dilutions of the substrate. | |

| 4. Insufficient enzyme concentration. | 4. Increase the enzyme concentration in the assay. | |

| 5. Wavelength on the spectrophotometer is incorrect. | 5. Set the spectrophotometer to read absorbance at 405-410 nm. | |

| High Background Signal | 1. Non-enzymatic hydrolysis of the substrate. | 1a. Run a "no-enzyme" control for each substrate concentration and subtract the background rate from the sample rate. 1b. Check the pH of the assay buffer; extreme pH can increase non-enzymatic hydrolysis. |

| 2. Contaminated reagents. | 2. Use fresh, high-quality reagents and sterile technique. | |

| 3. Turbidity in the well. | 3. Centrifuge samples or reagents if precipitation is observed. Ensure complete solubility of the substrate. | |

| Non-linear Reaction Rate | 1. Substrate depletion. | 1a. Use a lower enzyme concentration. 1b. Ensure the substrate concentration is well above the K_m (for V_max measurements). |

| 2. Enzyme instability. | 2a. Check for the presence of necessary cofactors or stabilizers in the buffer. 2b. Perform the assay at the optimal temperature for the enzyme. | |

| 3. Product inhibition. | 3. Analyze only the initial, linear phase of the reaction. | |

| Inconsistent Results | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. |

| 2. Temperature fluctuations. | 2. Ensure all components are at the same temperature before starting the reaction and maintain a constant temperature during the assay. | |

| 3. Incomplete mixing of reagents. | 3. Gently mix the contents of the wells after adding all reagents. |

Visualizations

Caption: Enzymatic reaction of this compound.

Caption: Workflow for optimizing substrate concentration.

References

- 1. This compound | SAP-3668-PI | Biosynth [biosynth.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scientistlive.com [scientistlive.com]

- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 7. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]

- 8. Untitled Document [ucl.ac.uk]

Technical Support Center: Chromogenic Peptide Substrate Assays

This technical support center provides troubleshooting guidance for common interferences encountered in chromogenic peptide substrate assays. The information is intended for researchers, scientists, and drug development professionals to help identify and mitigate issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in chromogenic peptide substrate assays?